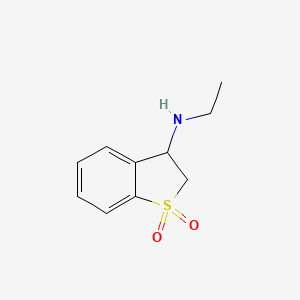

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide

Description

N-Ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide is a heterocyclic compound featuring a benzo[b]thiophene core fused with a 1,1-dioxide sulfone group and an ethyl-substituted amine at position 3. Its synthesis typically involves lithium diisopropylamide (LDA)-mediated cyclization of o-(alkylsulfonyl)benzyl azides in tetrahydrofuran (THF) at –78 °C, followed by N-protection with acylating agents to stabilize the amine group .

Properties

CAS No. |

83863-52-9 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |

InChI |

InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 |

InChI Key |

LTMBFZGPQJDUIM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CS(=O)(=O)C2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is attributed to their ability to interact with cellular signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide. Preliminary investigations suggest that this compound possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy .

3. Neuroprotective Effects

There is emerging evidence that compounds related to this compound may have neuroprotective effects. These compounds are being studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Case Studies

Mechanism of Action

N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide can be compared with similar compounds such as:

- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine

Uniqueness: The uniqueness of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide lies in its specific structural features and the presence of the ethylamine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

The following analysis compares N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide with structurally related derivatives, focusing on synthesis methods, substituent effects, and physicochemical properties.

Structural and Physicochemical Properties

Substituent Effects :

- Ethyl vs.

- Positional Isomerism: The 6-amino derivative (CAS 20503-39-3) exhibits distinct reactivity due to the electron-donating amino group at position 6, contrasting with the target compound’s amine at position 3 .

Biological Activity

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13NO2S

- Molecular Weight : 211.28 g/mol

- CAS Number : 43522829

This compound features a benzo[b]thiophene core structure, which is known for its potential therapeutic applications.

Pharmacological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of the thiophene ring may enhance electron donation capabilities, contributing to free radical scavenging activity .

- Antimicrobial Effects : Preliminary tests show that derivatives of benzo[b]thiophene can possess significant antibacterial and antifungal properties. For instance, compounds structurally related to N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The SAR studies suggest that modifications to the thiophene moiety can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Key findings from SAR studies include:

- Substituent Effects : The position and nature of substituents on the thiophene and amine groups significantly influence biological activity. For example, alkyl substitutions at the nitrogen atom have been correlated with increased potency against microbial strains .

- Ring Modifications : Variations in the thiophene ring structure can lead to enhanced antioxidant and antimicrobial activities. Compounds with additional functional groups (e.g., hydroxyl or methoxy) often show improved bioactivity profiles .

Case Study 1: Antioxidant Evaluation

A study focused on the antioxidant capacity of several benzo[b]thiophene derivatives demonstrated that this compound exhibited a notable reduction in lipid peroxidation in vitro. The IC50 value was comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial activity, N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine was tested against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against S. aureus, indicating promising antimicrobial potential compared to standard antibiotics .

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR are standard for confirming substituent positions and amine proton environments, as validated in studies of related dihydrobenzo[b]thiophene derivatives .

- X-ray crystallography : Definitive structural confirmation is achieved via single-crystal analysis, exemplified in Acta Crystallographica reports for analogous compounds .

How to address low yields in halogenation reactions during functionalization?

Advanced

Bromination of the amine group using HBr shows higher reactivity (yield >70%) compared to hydroxyl substitution. Key strategies include:

- Halogen source optimization : HBr outperforms Br₂ in regioselectivity.

- Temperature control : Reactions conducted at 0–5°C minimize side products .

What are common post-synthetic functionalization strategies?

Q. Basic

- Cyanide substitution : Zinc cyanide reacts with brominated intermediates to form carbonitriles (e.g., 2,3-dihydrobenzo[b]thiophene-6-carbonitrile), which are reduced to aldehydes for further derivatization .

- Reductive amination : Aldehyde intermediates are converted to amine derivatives via reductive alkylation, enabling diversification for biological activity studies .

How to resolve contradictions in catalytic hydrogenation outcomes across substrates?

Advanced

Substrate steric/electronic profiles significantly impact Rh-catalyzed hydrogenation:

- Steric hindrance : 3-Methyl-2-phenyl derivatives show no reaction due to restricted catalyst access.

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) deactivate the substrate.

Methodological solutions : - Computational modeling (DFT) to predict substrate-catalyst interactions.

- Substituent tuning (e.g., replacing methyl with smaller groups) .

What are key considerations for designing scalable synthetic protocols?

Q. Basic

- Reproducibility : Use classical reactions (e.g., nitration, reduction) with well-documented protocols from Organic Syntheses, such as nitroso compound preparation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for intermediates .

What methodologies enable diverse substituent introduction on the dihydrobenzo[b]thiophene core?

Q. Advanced

- Directed ortho-metalation : LDA-mediated functionalization allows regioselective introduction of alkyl/aryl groups .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 6-position, as demonstrated in LFA-1 antagonist synthesis .

How to analyze contradictory data in nitration regioselectivity?

Advanced

Nitration of benzo[b]thiophene 1,1-dioxide predominantly yields 6-nitro derivatives, but competing pathways may produce 5-nitro isomers.

Resolution strategies :

- HPLC monitoring : Track reaction progress to identify minor products.

- Theoretical analysis : Use Hammett σ constants to predict electrophilic substitution patterns .

What are the challenges in synthesizing N-ethyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.